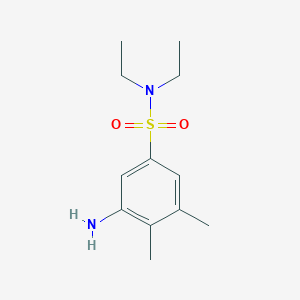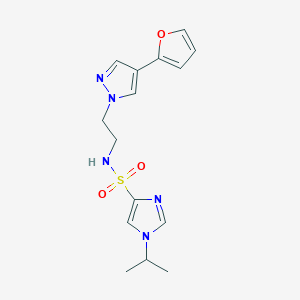
1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is a colorless liquid that is soluble in water, ethanol, and other organic solvents. This compound has been synthesized using various methods and has been studied for its potential applications in biochemical and physiological research.
Scientific Research Applications
Apoptosis Induction and Anticancer Potential
1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol has been identified as a component in the synthesis of compounds with potential anticancer properties. For instance, a study found that 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole, a derivative of this compound, showed promising in vivo activity against a MX-1 tumor model. This compound was identified as an apoptosis inducer, indicating its potential in cancer treatment (Zhang et al., 2005).
Synthesis of Heterocyclic Compounds
This chemical is also used in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For instance, it has been used in the eco-benign and efficient synthesis of dihydro-1H-indeno[1,2-b]pyridines, which are important in drug discovery (Khaksar & Gholami, 2014).
Antibacterial and Antifungal Activities
In the field of microbiology, derivatives of this compound have shown significant antibacterial and antifungal activities. A study synthesized various derivatives and tested them against a range of bacteria and fungi, demonstrating their potential as antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).
Synthesis of Imidazo[1,2-a]pyridines
The compound has been used in the synthesis of imidazo[1,2-a]pyridines, which are common in various medicinal chemistry leads and drugs. This indicates its utility in developing new therapeutic agents (Vuillermet, Bourret, & Pelletier, 2020).
High-Spin Manganese Aggregate Construction
In the field of inorganic chemistry, this chemical plays a role in constructing high-spin manganese clusters, a crucial aspect of molecular magnetism and material science. A study combined it with other ligands to create such clusters, showcasing its versatility in material synthesis (Bai et al., 2018).
properties
IUPAC Name |
1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-3-4(1-2-12-5)6(13)7(9,10)11/h1-3,6,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRHTOYGHUTCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine](/img/structure/B2535844.png)




![5-amino-N-benzyl-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2535851.png)



![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2535860.png)

![2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2535862.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)sulfonyl)acetate](/img/structure/B2535863.png)
